

Application Note: Quantitative Analysis of Val-Ile Dipeptide Using Targeted Mass Spectrometry

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Compound of Interest

Compound Name: Val-Ile

Cat. No.: B1588651

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Abstract

This document provides a comprehensive guide to the quantitative analysis of the dipeptide Valyl-Isoleucine (**Val-Ile**) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are outlined. Additionally, this note includes key quantitative data, such as mass transitions and theoretical fragment masses, to facilitate method development. The use of a stable isotope-labeled internal standard is strongly recommended for achieving high accuracy and precision.

Introduction

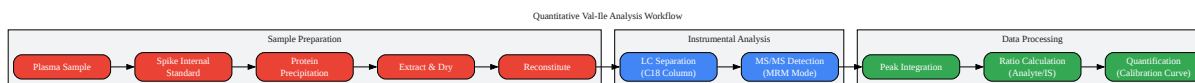
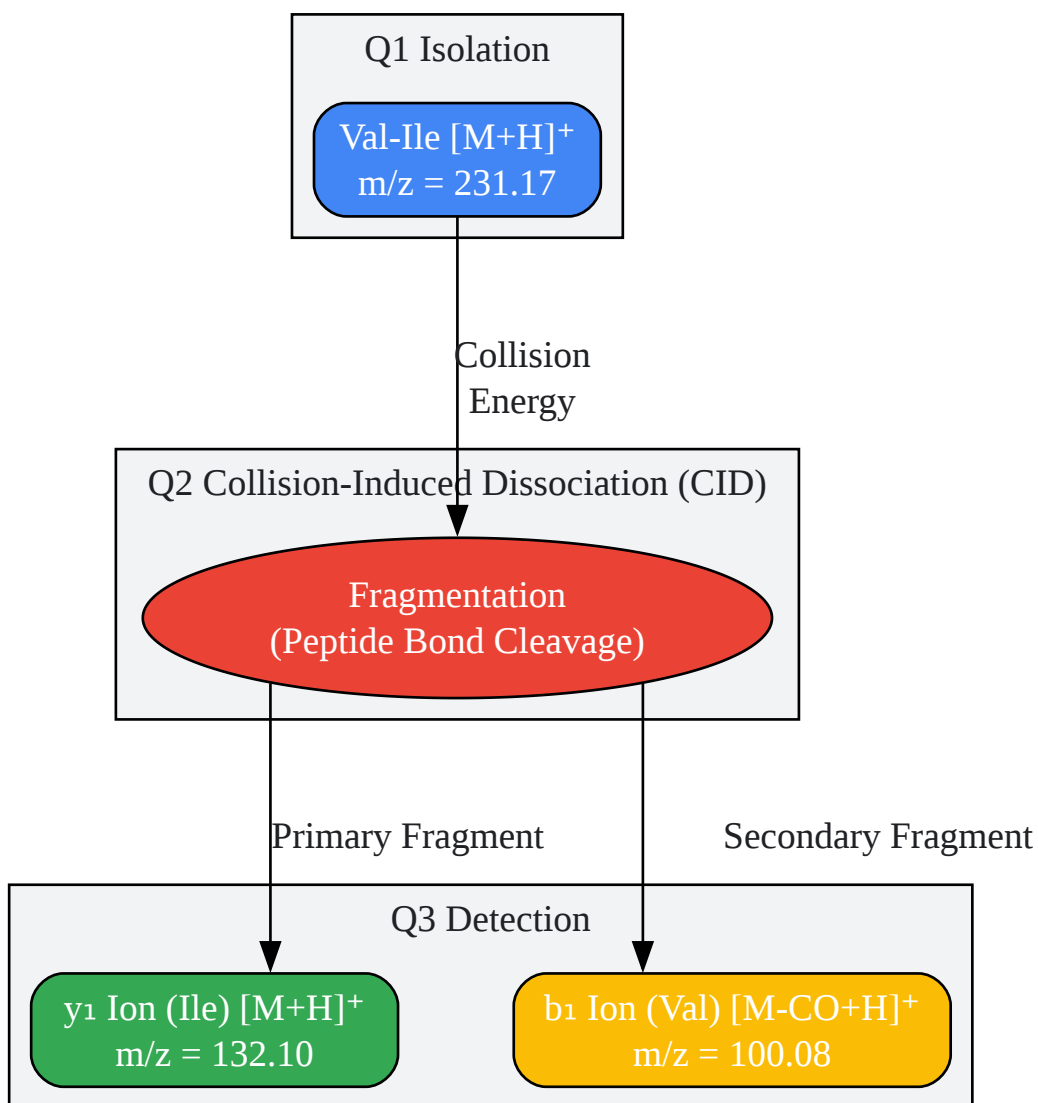
Dipeptides, composed of two amino acids, are gaining significant attention as biomarkers and bioactive molecules in various physiological and pathological processes. Valyl-Isoleucine (**Val-Ile**) is a dipeptide whose accurate quantification in biological matrices is crucial for understanding its role in metabolism and disease. Targeted mass spectrometry, particularly LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity and specificity for this application.^[1] This method relies on the selection of a specific precursor ion corresponding to the analyte and monitoring its unique fragment ions, ensuring reliable quantification even in complex samples like plasma.^[2]

Principle of MRM for Val-Ile Detection

The quantitative method is based on the principles of stable isotope dilution and tandem mass spectrometry.[3][4][5] A known concentration of a stable isotope-labeled (SIL) **Val-Ile** is spiked into the sample to serve as an internal standard, accounting for variability during sample preparation and analysis.[4][5] After extraction, the sample is analyzed by LC-MS/MS. In the mass spectrometer, the **Val-Ile** precursor ion is isolated, fragmented via collision-induced dissociation (CID), and specific product ions are detected.[2] The ratio of the endogenous analyte signal to the internal standard signal is used for accurate quantification.

The primary fragmentation of peptides in low-energy CID occurs at the peptide bond, generating b- and y-type ions.[6] For **Val-Ile**, the precursor ion is the protonated molecule $[M+H]^+$. The major fragments correspond to the y_1 ion (cleavage retaining charge on the C-terminal isoleucine) and the b_1 ion (cleavage retaining charge on the N-terminal valine).

Val-Ile Fragmentation Pathway

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